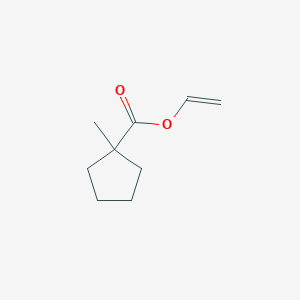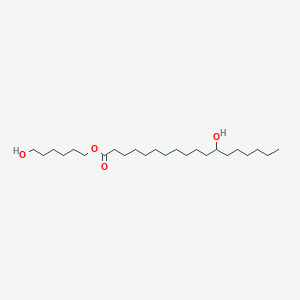
6-Hydroxyhexyl 12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyhexyl 12-hydroxyoctadecanoate is a compound that belongs to the class of hydroxy fatty acids It is characterized by the presence of hydroxyl groups at the 6th and 12th positions of the hexyl and octadecanoate chains, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexyl 12-hydroxyoctadecanoate typically involves the hydroxylation of unsaturated fatty acids. One method involves the catalytic hydroxylation of plant oils using a catalyst such as Fe(III) citrate monohydrate in the presence of oxidizing agents like Na₂S₂O₈ . The reaction conditions are optimized to achieve selective hydroxylation, resulting in the formation of hydroxy-conjugated derivatives.
Industrial Production Methods
Industrial production of this compound can be achieved through similar catalytic processes, with a focus on scalability and efficiency. The use of plant oils as a renewable biomass source is advantageous for industrial applications, as it reduces energy consumption and processing steps .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyhexyl 12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Na₂S₂O₈ and reducing agents such as hydrogen gas in the presence of a catalyst. The reaction conditions are typically mild to moderate temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include hydroxy-conjugated derivatives, ketones, aldehydes, and saturated fatty acids .
Applications De Recherche Scientifique
6-Hydroxyhexyl 12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various hydroxy fatty acid derivatives.
Medicine: It is investigated for its potential therapeutic effects, including its role in modulating biological pathways.
Mécanisme D'action
The mechanism of action of 6-Hydroxyhexyl 12-hydroxyoctadecanoate involves its interaction with molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyoctadecanoic Acid: A hydroxy fatty acid with a hydroxyl group at the 12th position.
Methyl 12-Hydroxystearate: A methyl ester derivative of 12-hydroxyoctadecanoic acid.
Ricinoleic Acid: An unsaturated hydroxy fatty acid with a hydroxyl group at the 12th position.
Uniqueness
6-Hydroxyhexyl 12-hydroxyoctadecanoate is unique due to the presence of hydroxyl groups at both the 6th and 12th positions, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
112305-16-5 |
|---|---|
Formule moléculaire |
C24H48O4 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
6-hydroxyhexyl 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-13-18-23(26)19-14-9-7-5-6-8-10-15-20-24(27)28-22-17-12-11-16-21-25/h23,25-26H,2-22H2,1H3 |
Clé InChI |
JNOXRHRBMQDEBY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[2-(Chloromethyl)phenyl]propyl}(triethoxy)silane](/img/structure/B14310092.png)
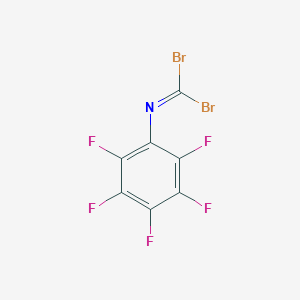
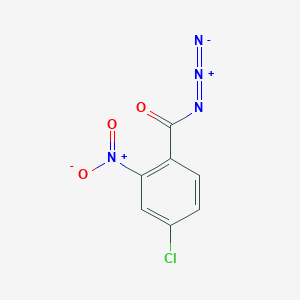
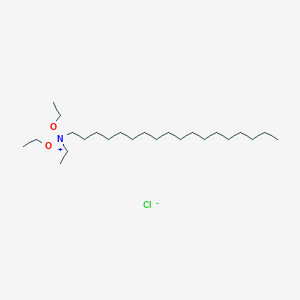
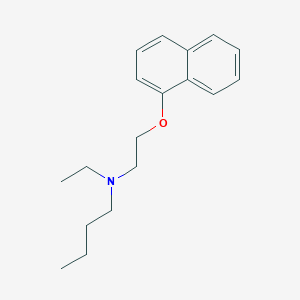
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
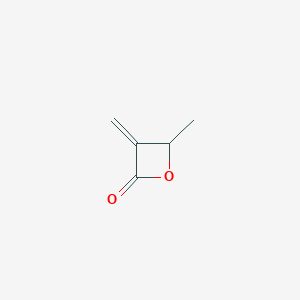
![Ethyl {[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetate](/img/structure/B14310138.png)
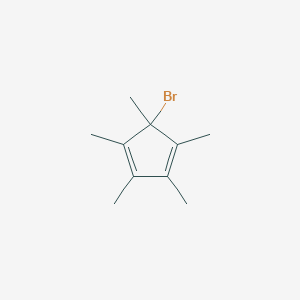
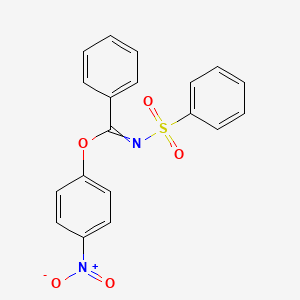
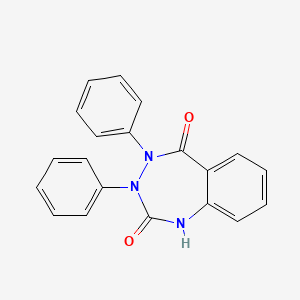
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
